

Triallyl Phosphite in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triallyl phosphite*

Cat. No.: *B087223*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphite is a versatile trivalent phosphorus compound that serves as a valuable reagent and intermediate in a variety of organic synthesis protocols. Its three allyl groups offer unique reactivity and the potential for subsequent functionalization, making it a useful tool for the introduction of phosphorus moieties into organic molecules. The allyl groups can be readily removed under mild conditions, typically using palladium catalysis, which adds to the synthetic utility of this reagent. This document provides detailed application notes and experimental protocols for the use of **triallyl phosphite** in key organic transformations, including phosphorylation, the Michaelis-Arbuzov reaction, phosphoramidate synthesis, and three-component coupling reactions.

Phosphorylation of Alcohols, Phenols, and Nucleosides

Triallyl phosphite is an effective reagent for the direct phosphorylation of a wide range of hydroxyl-containing compounds, including primary and secondary alcohols, phenols, saccharides, and nucleosides.^{[1][2][3]} The reaction proceeds via an *in situ* generated diallyl phosphoriodidate intermediate, which then reacts with the hydroxyl group to afford the corresponding diallyl-protected phosphate esters in good to high yields.^[3] This method is

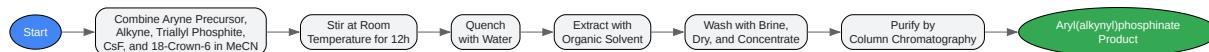
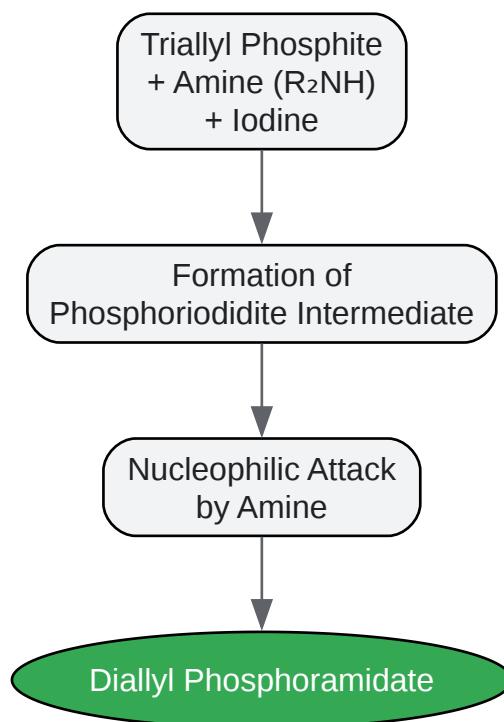
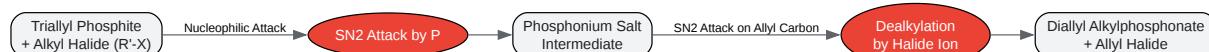
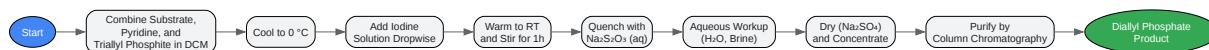
particularly advantageous due to its mild reaction conditions and selectivity for primary alcohols.^[1]

Quantitative Data for Phosphorylation of Various Alcohols with Triallyl Phosphite

Entry	Substrate	Product	Time (h)	Yield (%)
1	Benzyl alcohol	Diallyl benzyl phosphate	1	95
2	4-Methoxybenzyl alcohol	Diallyl (4-methoxybenzyl) phosphate	1	92
3	Cinnamyl alcohol	Diallyl cinnamyl phosphate	1	85
4	Geraniol	Diallyl geranyl phosphate	1.5	80
5	1-Octanol	Diallyl octyl phosphate	1.5	88
6	Cyclohexanol	Diallyl cyclohexyl phosphate	2	75
7	N-Boc-L-serine methyl ester	Diallyl (N-Boc-L-serine methyl ester) phosphate	2	82
8	1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose	Diallyl (1,2:5,6-di-O-isopropylidene- α -D-glucofuranosyl) phosphate	2	78

Experimental Protocol: Phosphorylation of Benzyl Alcohol

Materials:





- **Triallyl phosphite** (2.2 equiv.)
- Iodine (2.0 equiv.)
- Benzyl alcohol (1.0 equiv.)
- Pyridine (2.0 equiv.)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of benzyl alcohol (1.0 equiv.) and pyridine (2.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add **triallyl phosphite** (2.2 equiv.).
- Add a solution of iodine (2.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1 hour, monitoring the progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$ and stir until the color of iodine disappears.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford diallyl benzyl phosphate.

Reaction Workflow: Phosphorylation using Triallyl Phosphite

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Arbuzov Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [Triallyl Phosphite in Organic Synthesis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087223#triallyl-phosphite-in-organic-synthesis-protocols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

